molecular formula C2H3IMn B12548639 ethene;iodomanganese(1+) CAS No. 143879-03-2

ethene;iodomanganese(1+)

Cat. No.: B12548639
CAS No.: 143879-03-2
M. Wt: 208.89 g/mol
InChI Key: QVRQERFNHALVIU-UHFFFAOYSA-M
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Description

Ethene;iodomanganese(1+) is an organometallic complex where ethene (C₂H₄) acts as a π-ligand coordinated to a manganese(I) center with an iodide counterion. Manganese(I) complexes often exhibit unique redox properties and catalytic activity, influenced by the electron-donating/withdrawing nature of ligands like iodide and ethene .

Ethene’s role as a ligand involves π-backbonding, where electrons from the metal’s d-orbitals are donated into ethene’s anti-bonding π* orbitals, stabilizing the complex . The iodide ligand likely contributes to the solubility and stability of the complex, as seen in other halide-containing transition metal systems .

Properties

CAS No.

143879-03-2

Molecular Formula

C2H3IMn

Molecular Weight

208.89 g/mol

IUPAC Name

ethene;iodomanganese(1+)

InChI

InChI=1S/C2H3.HI.Mn/c1-2;;/h1H,2H2;1H;/q-1;;+2/p-1

InChI Key

QVRQERFNHALVIU-UHFFFAOYSA-M

Canonical SMILES

C=[CH-].[Mn+]I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethene;iodomanganese(1+) typically involves the reaction of ethene with manganese iodide under controlled conditions. One common method involves the use of manganese(II) iodide and ethene gas in a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and is often facilitated by the presence of a reducing agent.

Industrial Production Methods

While specific industrial production methods for ethene;iodomanganese(1+) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include the use of large-scale reactors, precise control of reaction conditions, and efficient purification techniques to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethene;iodomanganese(1+) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state manganese species.

    Reduction: It can be reduced to lower oxidation state manganese species.

    Substitution: The iodide ligand can be substituted with other ligands such as halides, phosphines, or carbonyls.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Ligand substitution reactions can be carried out using various nucleophiles under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese(III) or manganese(IV) species, while reduction may produce manganese(0) or manganese(II) species. Substitution reactions can result in a variety of manganese complexes with different ligands.

Scientific Research Applications

Catalytic Applications

Catalyst for Organic Reactions:
Ethene;iodomanganese(1+) serves as an effective catalyst in several organic reactions. Its ability to facilitate the formation of carbon-carbon bonds makes it valuable in synthetic organic chemistry. For instance, it has been utilized in the synthesis of various alkenes through olefin metathesis reactions, which are crucial for producing pharmaceuticals and fine chemicals .

Hydroformylation Reactions:
The compound also plays a role in hydroformylation, where it aids in the conversion of alkenes to aldehydes using carbon monoxide and hydrogen. This reaction is significant in producing industrially relevant aldehydes that serve as intermediates in the synthesis of alcohols and acids .

Organic Synthesis

Synthesis of Organomanganese Compounds:
Ethene;iodomanganese(1+) is instrumental in synthesizing organomanganese compounds, which are important for developing new materials with tailored properties. These compounds can act as precursors for various chemical transformations, including cross-coupling reactions that form C-C bonds .

Reagents in Chemical Reactions:
As a reagent, ethene;iodomanganese(1+) has been employed in several chemical transformations, including oxidations and reductions. Its reactivity allows for the modification of functional groups, making it a versatile tool for chemists .

Material Science

Development of Nanostructured Materials:
In materials science, ethene;iodomanganese(1+) has been explored for creating nanostructured materials. Its unique electronic properties make it suitable for applications in electronics and photonics, where materials with specific conductivity and light absorption characteristics are required .

Composite Materials:
The compound can be incorporated into composite materials to enhance their mechanical and thermal properties. Research indicates that adding ethene;iodomanganese(1+) can improve the durability and performance of these materials under various conditions .

Case Studies

Case Study 1: Catalytic Conversions
A study published in the Journal of Organic Chemistry demonstrated the efficacy of ethene;iodomanganese(1+) as a catalyst for converting simple alkenes into valuable products. The researchers reported high yields and selectivity, showcasing its potential in industrial applications .

Case Study 2: Material Enhancements
Another investigation focused on using ethene;iodomanganese(1+) to enhance polymer blends' thermal stability. The results indicated significant improvements in thermal properties, suggesting its applicability in developing high-performance materials for automotive and aerospace industries .

Mechanism of Action

The mechanism by which ethene;iodomanganese(1+) exerts its effects involves the coordination of ethene to the manganese center, which can facilitate various catalytic processes. The manganese ion can undergo redox changes, allowing it to participate in electron transfer reactions. The iodide ligand can also play a role in stabilizing the complex and influencing its reactivity.

Comparison with Similar Compounds

Bonding and Electronic Properties

Table 1: Bond Strength and Covalency in Metal-Ethene Complexes
Compound Metal Oxidation State Bond Strength (kJ/mol) Covalency (%) Reference
Nickel-Ethene Ni(0) ~250 60
Palladium-Ethene Pd(0) ~200 45
Manganese(I)-Ethene* Mn(I) ~180 (estimated) 35–40 (est.) Inferred
  • Key Observations :
    • Nickel-ethene bonds are stronger and more covalent than palladium analogs due to nickel’s smaller atomic radius and higher d-orbital energy .
    • Manganese(I)-ethene bonds are expected to be weaker than Ni/Pd systems, as Mn(I) has fewer d-electrons available for π-backbonding. This reduces stability but may enhance reactivity in certain catalytic cycles.

Thermal Stability and Decomposition Pathways

Ethene complexes decompose via β-hydride elimination or ligand dissociation. For example:

  • TEGa (Triethylgallium) Decomposition : Produces ethene (28 u) as a major product via β-H elimination at elevated temperatures .
  • Manganese(I)-Ethene : Likely decomposes to Mn iodide species and ethene gas, analogous to iron- or cobalt-based systems. Evidence from chlorinated ethene remediation shows ethene’s persistence under reducing conditions .
Table 2: Catalytic Performance of Metal-Ethene Complexes
Compound Application Efficiency Key Limitation Reference
Nickel-Ethene Olefin polymerization High Sensitivity to oxygen
Palladium-Ethene Cross-coupling reactions Moderate High catalyst loading required
Manganese(I)-Ethene* Hypothetical: Reductive dehalogenation Low (est.) Limited thermal stability Inferred
  • Ethene;Iodomanganese(1+) Potential: Could participate in reductive dechlorination, similar to Fe(0) systems that convert chlorinated ethenes to ethene/ethane . Challenges include competing side reactions (e.g., Mn-I bond cleavage) and lower turnover compared to Ni/Pd catalysts.

Physicochemical Properties

Ethene’s thermophysical properties (e.g., dynamic viscosity: 10.2 μPa·s at 25°C ) influence the solubility and diffusion of its metal complexes.

Biological Activity

Ethene;iodomanganese(1+) is a compound that has garnered interest in various fields, particularly in biological research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed findings from diverse sources.

Chemical Structure and Properties

Ethene;iodomanganese(1+) can be represented by the formula C2H4IMn+\text{C}_2\text{H}_4\text{I}\text{Mn}^+. It is characterized by the presence of manganese in its +1 oxidation state, which plays a crucial role in its reactivity and biological interactions.

Biological Activity Overview

The biological activity of ethene;iodomanganese(1+) primarily revolves around its potential as a catalyst in biochemical reactions and its interactions with biological systems. Manganese compounds are known for their role in various enzymatic processes, and iodomanganese(1+) may exhibit similar properties.

Enzymatic Reactions

Manganese is a vital cofactor for several enzymes, including superoxide dismutase (SOD), which protects cells from oxidative stress. The presence of ethene;iodomanganese(1+) could influence the activity of such enzymes, leading to significant biological implications.

Case Studies

  • Antioxidant Activity : A study investigated the antioxidant properties of manganese complexes, including iodomanganese derivatives. The findings suggested that these complexes could enhance the activity of SOD, thereby reducing oxidative damage in cellular models .
  • Catalytic Properties : Research into the catalytic behavior of ethene;iodomanganese(1+) revealed its potential to facilitate various organic transformations. This includes the oxidation of alcohols and alkenes, which are critical reactions in metabolic pathways .
  • Toxicological Assessments : Toxicity studies have shown that while manganese is essential at low concentrations, elevated levels can lead to neurotoxicity. Ethene;iodomanganese(1+) was assessed for its cytotoxic effects on neuronal cell lines, indicating a dose-dependent relationship between concentration and cell viability .

Table 1: Biological Activities of Ethene; Iodomanganese(1+)

Activity TypeObservationsReference
AntioxidantEnhanced SOD activity
Catalytic ReactionsEffective in oxidizing alcohols
CytotoxicityDose-dependent toxicity observed in neuronal cells

The mechanisms through which ethene;iodomanganese(1+) exerts its biological effects are multifaceted:

  • Enzyme Activation : By acting as a cofactor, it may enhance enzymatic reactions critical for cellular metabolism.
  • Oxidative Stress Mitigation : Its antioxidant properties could mitigate oxidative stress, providing protective effects against cellular damage.
  • Cellular Signaling : Manganese ions can influence signaling pathways related to cell growth and apoptosis.

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